

Application Notes and Protocols for SR1001 Luciferase Reporter Assay

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Compound of Interest

Compound Name: SR1001

Cat. No.: B560095

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For the Assessment of Retinoid-related Orphan Receptor (ROR) Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Retinoid-related Orphan Receptors ROR α (NR1F1) and ROR γ (NR1F3) are members of the nuclear receptor superfamily of transcription factors.[1] These receptors are constitutively active, meaning they can activate gene transcription in the absence of a bound ligand by binding to ROR Response Elements (ROREs) in the promoter regions of their target genes.[2] [3] ROR α and ROR γ play crucial roles in regulating a wide array of physiological processes, including development, metabolism, circadian rhythm, and immunity.[1][4] Notably, ROR γ t, an isoform of ROR γ , is a key regulator of T helper 17 (Th17) cell differentiation, making it a significant target for autoimmune disease therapies.[2]

SR1001 is a synthetic small molecule that functions as a potent and selective inverse agonist for both ROR α and ROR γ . [5][6] It binds to the ligand-binding domain (LBD) of these receptors, inducing a conformational change that leads to a decreased affinity for coactivators and an increased affinity for corepressors. [2][5] This action results in the suppression of the constitutive transcriptional activity of ROR α and ROR γ . [5]

The luciferase reporter assay is a highly sensitive and quantitative method widely used to study the activity of nuclear receptors.^[7] This application note provides a detailed protocol for utilizing a dual-luciferase reporter assay to characterize the inverse agonist activity of **SR1001** on ROR α and ROR γ .

Principle of the Assay

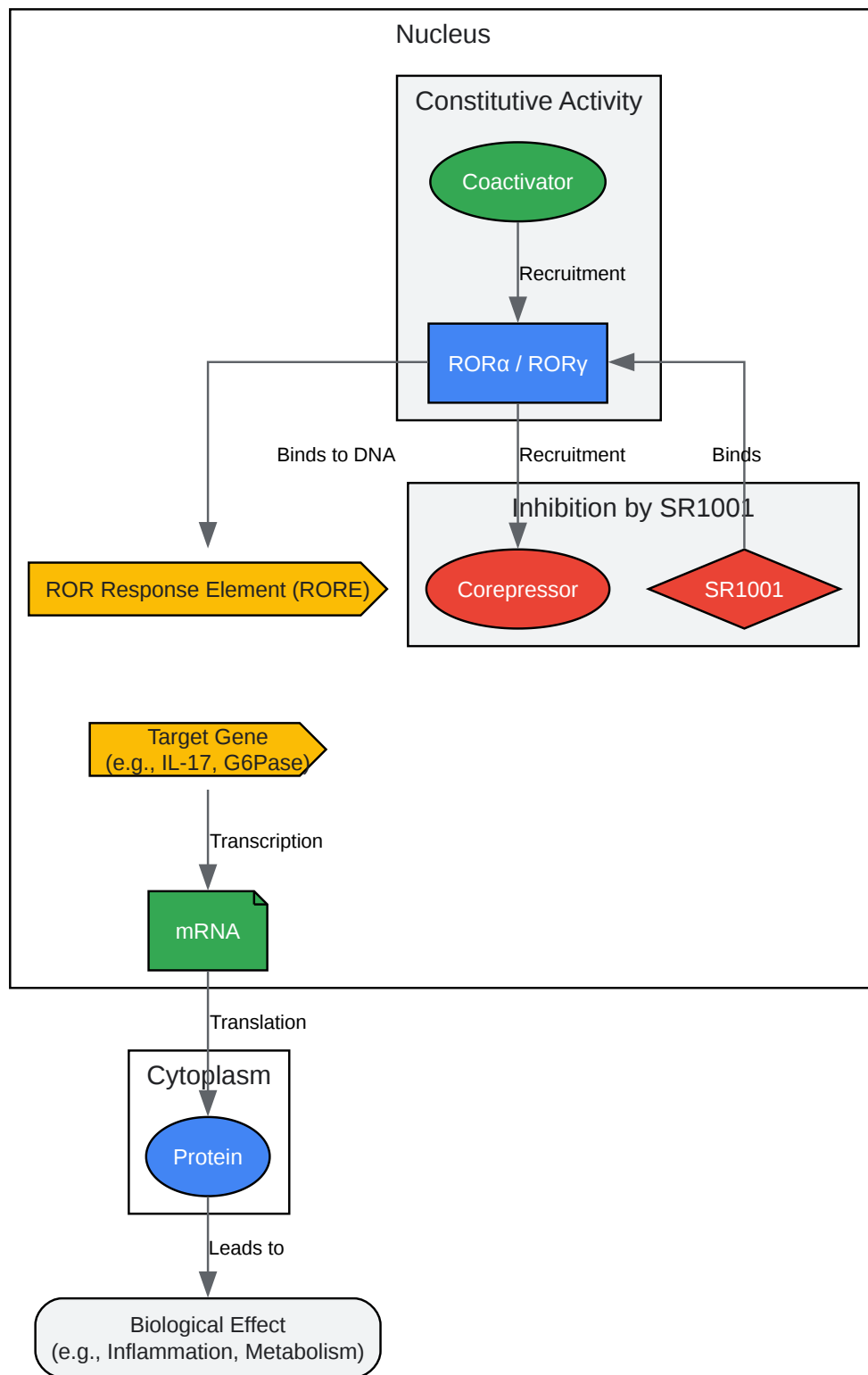
This assay employs a dual-luciferase system to measure the activity of ROR α or ROR γ in response to **SR1001**. The system utilizes two separate reporter vectors:

- **Firefly Luciferase Reporter:** This vector contains a promoter with multiple copies of a RORE upstream of the firefly luciferase gene (luc2P). When a constitutively active ROR α or ROR γ protein is present, it binds to the ROREs and drives the expression of firefly luciferase.
- **Renilla Luciferase Control:** A second vector containing the Renilla luciferase gene under the control of a constitutive promoter (e.g., SV40) is co-transfected. The Renilla luciferase expression serves as an internal control to normalize for variations in cell number and transfection efficiency.

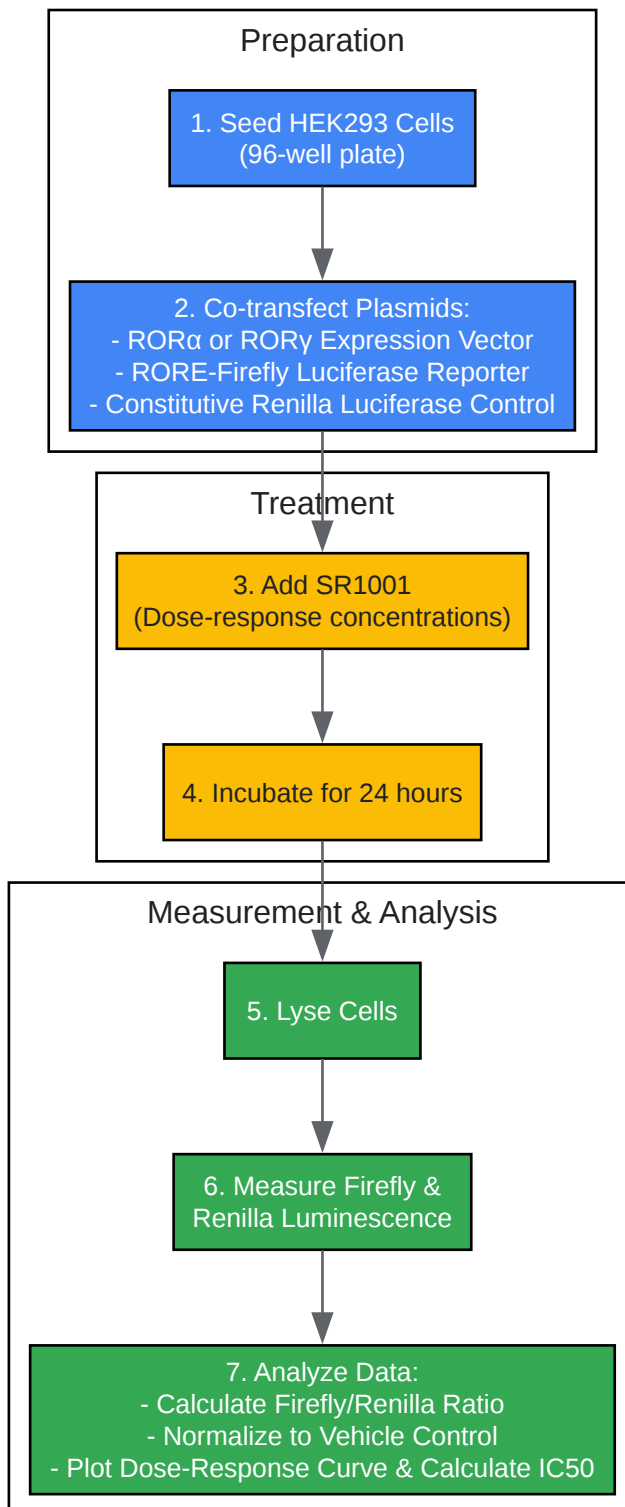
In the presence of an inverse agonist like **SR1001**, the transcriptional activity of ROR α/γ is suppressed, leading to a dose-dependent decrease in firefly luciferase expression, while the Renilla luciferase expression remains relatively constant. The ratio of firefly to Renilla luciferase activity is then calculated to determine the specific effect of the compound on ROR activity.

Signaling Pathway and Assay Workflow

The following diagrams illustrate the ROR α/γ signaling pathway and the experimental workflow of the luciferase reporter assay.

ROR α / γ Signaling Pathway

SR1001 Luciferase Reporter Assay Workflow

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